N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide
Description
N-(2-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE: is a synthetic organic compound characterized by the presence of a pyrimidine ring attached to a tetrahydrofuran carboxamide moiety
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-pyrimidin-2-yloxolane-2-carboxamide |
InChI |
InChI=1S/C9H11N3O2/c13-8(7-3-1-6-14-7)12-9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,10,11,12,13) |
InChI Key |
SMGBTMVHAROGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives and tetrahydrofuran carboxylic acid.
Reaction Steps:
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE may involve:
Large-scale reactors: To handle the increased volume of reactants.
Automated systems: For precise control of reaction conditions and efficient mixing.
Continuous flow processes: To enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenated pyrimidines, nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized tetrahydrofuran derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: N-(2-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism due to the presence of the pyrimidine ring.
Medicine
Drug Development: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets such as receptors and enzymes.
Industry
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(2-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE exerts its effects involves:
Molecular Targets: The pyrimidine ring can interact with nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity.
Pathways: The compound may interfere with metabolic pathways involving pyrimidine nucleotides, affecting processes such as DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
N-(1-METHYL-4-PIPERIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE: Similar structure but with a piperidine ring instead of a pyrimidine ring.
N-(2-MORPHOLINO-5-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE: Contains a morpholine ring attached to the pyrimidine ring.
Uniqueness
Structural Features: The presence of the pyrimidine ring in N-(2-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE provides unique electronic properties and potential for specific interactions with biological targets.
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile for synthetic applications.
By understanding the detailed properties and applications of N-(2-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE, researchers can explore its potential in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
